Cas no 115665-92-4 (3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-)

3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)- is a fluorinated organic compound featuring a conjugated enone system with a trifluoromethylphenyl substituent. This structure imparts unique reactivity and stability, making it valuable in synthetic chemistry, particularly as an intermediate in pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the α,β-unsaturated ketone moiety allows for versatile transformations, including Michael additions and cycloadditions. Its (3E)-configuration ensures stereochemical consistency in synthesis. The compound is suitable for applications requiring precise electronic and steric properties, offering advantages in the design of bioactive molecules and advanced materials.
3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)- structure
115665-92-4 structure
Product Name:3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
CAS No:115665-92-4
MF:C11H9F3O
MW:214.183773756027
CID:1204914
PubChem ID:5708853
Update Time:2025-10-29

3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)- Chemical and Physical Properties

Names and Identifiers

    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-
    • (E)-4-(4-(trifluoromethyl)phenyl)but-3-en-2-one
    • AKOS025310002
    • SCHEMBL1405020
    • A840016
    • 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-
    • (E)-4-(4-trifluoromethylphenyl)but-3-en-2-one
    • (Z)-4-(4-(TRIFLUOROMETHYL)PHENYL)BUT-3-EN-2-ONE
    • (3E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • (E)-4-(4-Trifluoromethyl-phenyl)-but-3-en-2-one
    • (3E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • 80992-93-4
    • 4-(4-(Trifluoromethyl)phenyl)but-3-en-2-one
    • MFCD00052848
    • 3-Buten-2-one,4-(4-CF3-phenyl)-
    • PS-6438
    • CHEMBL74630
    • CS-0142131
    • Z2315587077
    • EN300-7411432
    • D76311
    • (E)-4-[4-(trifluoromethyl)phenyl]but-3-en-2-one
    • 115665-92-4
    • AKOS009159474
    • (E)-4-[4-(trifluoromethyl)phenyl]-3-buten-2-one
    • DTXSID70876673
    • 1-[4-(Trifluoromethyl)phenyl]but-1-en-3-one
    • MDL: MFCD00052848
    • Inchi: 1S/C11H9F3O/c1-8(15)2-3-9-4-6-10(7-5-9)11(12,13)14/h2-7H,1H3/b3-2+
    • InChI Key: PHVQEHOBDSECPV-NSCUHMNNSA-N
    • SMILES: FC(C1C=CC(/C=C/C(C)=O)=CC=1)(F)F

Computed Properties

  • Exact Mass: 214.06057
  • Monoisotopic Mass: 214.06054939g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07

3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)- Pricemore >>

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Additional information on 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E)-

Introduction to 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E) and Its Applications in Modern Chemical Biology

3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E), with the CAS number 115665-92-4, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique structural and electronic properties, has emerged as a valuable scaffold for the development of novel bioactive molecules. The presence of a trifluoromethyl group and a phenyl ring at the 4-position of the buten-2-one backbone imparts distinct physicochemical properties, making it a promising candidate for various applications in drug discovery and material science.

The buten-2-one moiety, also known as an alpha-beta unsaturated ketone, is known for its reactivity and ability to participate in diverse chemical transformations. These transformations include Michael additions, aldol reactions, and enolate formation, which are pivotal in constructing complex molecular architectures. The introduction of a trifluoromethyl group at the para position of the phenyl ring further enhances the compound's utility by influencing its electronic distribution and metabolic stability. This modification is particularly significant in pharmaceutical applications, where metabolic stability is a critical factor in determining drug efficacy and safety.

In recent years, 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E) has been explored in several cutting-edge research areas. One notable area is its application as an intermediate in the synthesis of kinase inhibitors, which are essential in targeting various signaling pathways involved in cancer and inflammatory diseases. The trifluoromethyl group's electron-withdrawing nature can enhance binding affinity to biological targets, making it an attractive feature for medicinal chemists. Additionally, the compound's ability to undergo regioselective functionalization allows for the facile introduction of additional pharmacophores, further expanding its potential as a drug development candidate.

Another emerging field where this compound has shown promise is in the development of fluorescent probes for cellular imaging. The conjugation of a buten-2-one scaffold with a fluorophore-bearing phenyl ring can yield molecules with tunable emission properties. These probes are invaluable tools for studying biological processes at the molecular level, enabling researchers to visualize dynamic events within living cells. Recent studies have demonstrated the utility of derivatives of this compound in tracking protein-protein interactions and monitoring metabolic pathways, contributing to a deeper understanding of disease mechanisms.

The synthesis of 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E) involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include cross-coupling reactions between halogenated precursors and palladium-catalyzed processes to introduce the desired functional groups. The use of modern catalytic systems has significantly improved the efficiency and selectivity of these reactions, making it feasible to produce complex molecules like this one on a scalable basis. Advances in synthetic methodologies have also enabled the preparation of stereoisomers with tailored properties, further enhancing its utility in drug discovery efforts.

From a computational chemistry perspective, 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E) has been studied to understand its interaction with biological targets at an atomic level. Molecular docking simulations have revealed that this compound can effectively bind to enzymes and receptors involved in key biological pathways. The presence of the trifluoromethyl group modulates its binding affinity by influencing hydrophobic interactions and electronic distributions around the binding site. These insights have guided rational drug design strategies aimed at optimizing potency and selectivity.

The environmental impact of using 3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E) as a building block in pharmaceutical synthesis has also been examined. Efforts have been made to develop greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Catalytic processes under mild conditions have been particularly effective in achieving high yields while maintaining environmental sustainability. Such approaches align with global initiatives aimed at promoting green chemistry principles in drug development.

In conclusion,3-Buten-2-one, 4-[4-(trifluoromethyl)phenyl]-, (3E) represents a versatile and innovative compound with broad applications across chemical biology and pharmaceutical research. Its unique structural features make it an invaluable tool for developing novel bioactive molecules with enhanced pharmacological properties. As research continues to uncover new applications for this compound,CAS no 115665-92-4, it is expected to play an increasingly important role in advancing therapeutic strategies for various diseases.

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